5-Isopropyl-2-pyrimidinamine

Description

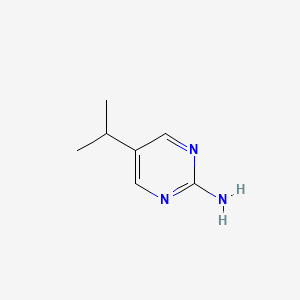

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-propan-2-ylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-5(2)6-3-9-7(8)10-4-6/h3-5H,1-2H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKVWHWNSINXNPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CN=C(N=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40609955 | |

| Record name | 5-(Propan-2-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98432-17-8 | |

| Record name | 5-(Propan-2-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(propan-2-yl)pyrimidin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 5-Isopropyl-2-pyrimidinamine

An In-depth Technical Guide to the Physicochemical Properties of 5-Isopropyl-2-pyrimidinamine

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the core (CAS No. 98432-17-8), a heterocyclic amine of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering not only a compilation of essential data but also the scientific rationale behind its measurement and its implications for drug discovery. We delve into the compound's structural attributes, solubility, lipophilicity, and ionization state, providing field-proven experimental protocols and contextualizing these properties within the framework of modern pharmaceutical development.

Introduction: The Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring is a quintessential heterocyclic motif, forming the backbone of nucleobases such as cytosine, thymine, and uracil.[1] Its prevalence in nature and its ability to engage in various biological interactions have made it a "privileged scaffold" in medicinal chemistry.[2] Pyrimidine derivatives are known to exhibit a vast array of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][3][4] The strategic functionalization of the pyrimidine core allows for the fine-tuning of a molecule's steric, electronic, and physicochemical properties to optimize its interaction with biological targets. This compound is one such derivative, whose characterization is a critical first step in evaluating its potential as a lead compound in a drug discovery pipeline. This guide serves as a foundational resource for that purpose.

Chemical Identity and Core Properties

A precise understanding of a compound's identity is paramount. This compound is identified by the Chemical Abstracts Service (CAS) number 98432-17-8.[5] Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 98432-17-8 | [5] |

| Molecular Formula | C₇H₁₁N₃ | [5] |

| Molecular Weight | 137.18 g/mol | [5] |

| IUPAC Name | 5-(propan-2-yl)pyrimidin-2-amine | N/A |

| Synonyms | Pyrimidine, 2-amino-5-isopropyl- | [5] |

| SMILES | NC1=NC=C(C(C)C)C=N1 | [5] |

| Purity | ≥98% (Commercially available) | [5] |

Key Physicochemical Parameters for Drug Development

The journey of a drug from administration to its target is governed by its physicochemical properties. Here, we analyze the key computed parameters for this compound and their significance.

Lipophilicity (logP)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is one of the most critical ADME (Absorption, Distribution, Metabolism, Excretion) predictors. It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water.

-

Computed logP: 1.1822[5]

Expert Insight: A logP value of 1.18 suggests that this compound has a balanced hydrophilic-lipophilic character. According to Lipinski's "Rule of Five," a successful drug candidate should ideally have a logP value not greater than 5.[6][7] This compound's moderate lipophilicity is favorable, suggesting it may possess good oral absorption and cell membrane permeability without being so lipophilic as to cause issues with solubility or metabolic instability.

Topological Polar Surface Area (TPSA)

TPSA is defined as the sum of surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. It is an excellent predictor of a drug's transport properties, particularly its ability to permeate the intestinal wall and the blood-brain barrier.

-

Computed TPSA: 51.8 Ų[5]

Expert Insight: A TPSA value of 51.8 Ų is well within the desirable range for good oral bioavailability (typically <140 Ų). This value suggests that the molecule is likely to be readily absorbed in the gastrointestinal tract.

Hydrogen Bonding Capacity

The number of hydrogen bond donors and acceptors influences a molecule's solubility and its ability to bind to biological targets.

-

Hydrogen Bond Donors: 1 (from the primary amine group)[5]

-

Hydrogen Bond Acceptors: 3 (two ring nitrogens and the exocyclic amine nitrogen)[5]

Expert Insight: These values are compliant with Lipinski's Rule of Five (≤5 donors, ≤10 acceptors). The presence of both donor and acceptor sites allows for specific interactions with target proteins while maintaining a balance that prevents excessive polarity, which could hinder membrane passage.

Rotatable Bonds

The number of rotatable bonds is an indicator of molecular flexibility. High flexibility can lead to a loss of entropy upon binding to a target, which is energetically unfavorable.

-

Rotatable Bonds: 1 (the bond between the pyrimidine ring and the isopropyl group)[5]

Expert Insight: With only one rotatable bond, the molecule possesses a degree of conformational rigidity. This is often advantageous in drug design, as it reduces the entropic penalty of binding and can lead to higher affinity and selectivity for the intended target.

Synthesis Pathway

A practical and efficient synthesis is crucial for the exploration of any chemical scaffold. A general and direct method for synthesizing 5-substituted 2-aminopyrimidines has been reported.[8] The reaction proceeds in a single step via the microwave-assisted treatment of a corresponding β-ketoester with guanidine hydrochloride in the presence of a base like potassium carbonate, without the need for a solvent.[8]

References

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. chemscene.com [chemscene.com]

- 6. LogP / LogD shake-flask method [protocols.io]

- 7. researchgate.net [researchgate.net]

- 8. Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis of 5-Isopropyl-2-pyrimidinamine

Introduction: The Significance of 5-Isopropyl-2-pyrimidinamine

This compound is a substituted pyrimidine derivative of significant interest to researchers and professionals in drug development. The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds, including kinase inhibitors and other therapeutic agents. The 5-isopropyl substituent provides a valuable lipophilic moiety that can influence the compound's pharmacokinetic and pharmacodynamic properties, making it a key target for structure-activity relationship (SAR) studies in drug discovery programs. This guide provides a comprehensive overview of the primary synthetic pathways to access this important building block, offering in-depth technical details, field-proven insights, and step-by-step protocols for its preparation.

Strategic Approaches to Synthesis

The synthesis of this compound can be broadly categorized into two primary strategies:

-

Pathway 1: De Novo Ring Construction. This approach involves the formation of the pyrimidine ring from acyclic precursors, where the isopropyl group is incorporated into one of the starting materials. This is a highly convergent and often efficient method for accessing the target molecule.

-

Pathway 2: Post-Modification of a Pre-formed Pyrimidine Ring. This strategy begins with a functionalized 2-aminopyrimidine, and the isopropyl group is introduced at the 5-position through a cross-coupling reaction. This method offers flexibility for diversification, as a common intermediate can be used to introduce various substituents.

This guide will delve into the technical nuances of both pathways, providing detailed protocols and mechanistic insights.

Pathway 1: De Novo Synthesis via Condensation

This classical and robust approach builds the pyrimidine ring by condensing a three-carbon dicarbonyl equivalent with a guanidine source. The key to this synthesis is the preparation of a β-dicarbonyl compound bearing the desired isopropyl group at the α-position.

Core Principle: The Pinner Synthesis

The condensation of a 1,3-dicarbonyl compound with an amidine, such as guanidine, to form a pyrimidine ring is a well-established transformation in heterocyclic chemistry, often referred to as the Pinner synthesis.[1] The reaction proceeds through a series of condensation and cyclization steps, ultimately leading to the aromatic pyrimidine core.

Synthesis of the Key Precursor: Ethyl 2-formyl-3-methylbutanoate

The critical starting material for this pathway is ethyl 2-formyl-3-methylbutanoate, a β-aldehydoester. This compound can be efficiently prepared via a base-catalyzed C-formylation of ethyl 3-methylbutanoate.[2]

Mechanism of Formylation:

The reaction is initiated by the deprotonation of the α-carbon of the ester by a strong base, such as sodium ethoxide or sodium hydride, to form an enolate. This enolate then acts as a nucleophile, attacking a formylating agent like ethyl formate. The subsequent collapse of the tetrahedral intermediate and workup yields the desired β-aldehydoester. The choice of a strong, non-nucleophilic base is crucial to favor deprotonation over competing reactions like Claisen condensation.

Caption: Mechanism of C-formylation.

Experimental Protocol 1: Synthesis of this compound via Condensation

This protocol is a representative procedure based on established methods for pyrimidine synthesis from β-dicarbonyl compounds and guanidine.[1][3][4]

Step A: Synthesis of Ethyl 2-formyl-3-methylbutanoate [2]

-

Materials:

-

Ethyl 3-methylbutanoate

-

Ethyl formate

-

Sodium ethoxide (NaOEt) or Sodium Hydride (NaH)

-

Anhydrous diethyl ether or THF

-

Aqueous HCl

-

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add sodium ethoxide (1.1 equivalents) and anhydrous diethyl ether.

-

Cool the suspension to 0 °C in an ice bath.

-

A mixture of ethyl 3-methylbutanoate (1.0 equivalent) and ethyl formate (1.2 equivalents) is added dropwise to the stirred suspension over 1-2 hours, maintaining the temperature below 5 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The resulting thick slurry is cooled again to 0 °C, and cold aqueous HCl (e.g., 2M) is slowly added until the mixture is acidic (pH ~5-6).

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x volumes).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude ethyl 2-formyl-3-methylbutanoate, which can be purified by vacuum distillation.

-

Step B: Condensation with Guanidine

-

Materials:

-

Ethyl 2-formyl-3-methylbutanoate

-

Guanidine hydrochloride

-

Sodium ethoxide or another suitable base

-

Ethanol

-

-

Procedure:

-

In a round-bottom flask, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol.

-

Add guanidine hydrochloride (1.1 equivalents) to the solution and stir for 30 minutes at room temperature to generate free guanidine.

-

To this mixture, add ethyl 2-formyl-3-methylbutanoate (1.0 equivalent) and heat the reaction mixture to reflux.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The aqueous layer is extracted with ethyl acetate (3 x volumes).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel or recrystallization to afford this compound.

-

References

- 1. Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrimidine Nucleus: A Privileged Scaffold in Modern Drug Discovery

A Senior Application Scientist's In-depth Technical Guide to the Biological Activities of Pyrimidine Derivatives for Researchers, Scientists, and Drug Development Professionals.

The pyrimidine ring, a foundational six-membered heterocycle with nitrogen atoms at positions 1 and 3, is a ubiquitous and essential scaffold in all living organisms.[1] As a core component of nucleobases like cytosine, thymine, and uracil, it is fundamental to the structure of DNA and RNA.[2] Beyond its role in nucleic acids, the pyrimidine motif is present in vital biomolecules such as thiamine (Vitamin B1) and folic acid.[3][4] This inherent biological significance has made the pyrimidine nucleus a "privileged scaffold" in medicinal chemistry, with its derivatives exhibiting a vast and diverse range of pharmacological activities.[5] This guide provides a comprehensive technical overview of the multifaceted biological activities of pyrimidine derivatives, delving into their mechanisms of action, key experimental evaluation protocols, and the critical signaling pathways they modulate.

Anticancer Activity: Targeting the Machinery of Cell Proliferation

Pyrimidine derivatives have emerged as a cornerstone in oncology, with many clinically approved drugs and countless investigational compounds built upon this versatile core.[2][6] Their anticancer effects are often mediated through the inhibition of key enzymes and signaling pathways that are dysregulated in cancer cells.[5][7]

Mechanism of Action: Kinase Inhibition

A primary mechanism by which pyrimidine derivatives exert their anticancer effects is through the inhibition of protein kinases.[5][7] Kinases are crucial regulators of cell signaling, and their deregulation is a common driver of cancer cell proliferation and survival.[5] Many aminopyrimidine derivatives act as bioisosteres of the purine scaffold of ATP, competitively binding to the ATP-binding pocket of kinases and blocking their catalytic activity.[5]

One of the most well-studied targets is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that is often mutated or overexpressed in non-small-cell lung cancer (NSCLC).[8] Pyrimidine-based EGFR tyrosine kinase inhibitors (TKIs) have revolutionized the treatment of EGFR-mutant NSCLC.[8]

References

- 1. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [iris.uniroma1.it]

- 6. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Isopropyl-2-pyrimidinamine: Nomenclature, Structure, and Therapeutic Potential

For distribution among researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 5-Isopropyl-2-pyrimidinamine, a heterocyclic amine of significant interest in medicinal chemistry. We will delve into its precise chemical identity, including its IUPAC name and structure, its physicochemical properties, a validated synthetic route, and its emerging role as a scaffold in the development of targeted therapeutics, particularly in oncology.

Chemical Identity and Structure

Correctly identifying a chemical entity is foundational to all subsequent research. This compound is a substituted pyrimidine, a nitrogen-containing heterocyclic aromatic ring.

IUPAC Nomenclature and Synonyms

The formal IUPAC name for this compound is 5-isopropylpyrimidin-2-amine . It is also recognized by its CAS Registry Number 98432-17-8 . Common synonyms include 2-amino-5-isopropylpyrimidine.[1] It is crucial to distinguish this molecule from its isomer, 5-isopropylpyrimidin-4-amine (CAS 5000-30-6), where the amino group is at a different position on the pyrimidine ring.

Chemical Structure

The molecular structure of this compound consists of a central pyrimidine ring. An isopropyl group is attached at the 5-position, and an amino group is at the 2-position.

Caption: 2D structure of this compound.

Physicochemical Properties

Understanding the physicochemical properties of a compound is essential for its application in drug discovery, influencing factors such as solubility, membrane permeability, and metabolic stability.

| Property | Value | Source |

| Molecular Formula | C₇H₁₁N₃ | [1] |

| Molecular Weight | 137.18 g/mol | [1] |

| CAS Number | 98432-17-8 | [1] |

| Topological Polar Surface Area (TPSA) | 51.8 Ų | ChemScene |

| LogP (calculated) | 1.1822 | ChemScene |

| Hydrogen Bond Donors | 1 | ChemScene |

| Hydrogen Bond Acceptors | 3 | ChemScene |

| Rotatable Bonds | 1 | ChemScene |

Synthesis of this compound

A direct and efficient synthesis of 5-substituted 2-aminopyrimidines has been reported, providing a reliable method for obtaining this class of compounds.[2][3]

Synthetic Strategy: Condensation Reaction

The synthesis involves a one-step condensation reaction between a suitable β-dicarbonyl compound and guanidine hydrochloride. For this compound, the key starting material is a derivative of 2-isopropylmalondialdehyde or a related β-ketoester.

The general reaction is as follows:

References

solubility and stability of 5-Isopropyl-2-pyrimidinamine

An In-depth Technical Guide to the Solubility and Stability of 5-Isopropyl-2-pyrimidinamine

Introduction

Derivatives of the pyrimidine scaffold are foundational in medicinal chemistry, constituting the core of nucleic acids and a wide array of therapeutic agents with diverse biological activities.[1] this compound, a member of this crucial class, presents a unique combination of a basic aminopyrimidine core and a lipophilic isopropyl substituent. Understanding its fundamental physicochemical properties is a prerequisite for any meaningful progression in research and development.

This technical guide offers a comprehensive, in-depth analysis of the core solubility and stability characteristics of this compound. As a senior application scientist, this document moves beyond mere data reporting to explain the causality behind experimental choices and to provide robust, self-validating protocols. The methodologies described herein are grounded in established principles of physical chemistry and aligned with industry standards for drug substance characterization, providing researchers, scientists, and drug development professionals with a practical framework for their own investigations.

Physicochemical Profile of this compound

A foundational understanding begins with the compound's basic physicochemical properties. These parameters, particularly lipophilicity (LogP) and polar surface area (TPSA), provide initial predictions of its solubility and permeability behavior.

| Property | Value | Source |

| IUPAC Name | 5-isopropylpyrimidin-2-amine | Inferred from structure |

| CAS Number | 98432-17-8 | ChemScene[2] |

| Molecular Formula | C₇H₁₁N₃ | ChemScene[2] |

| Molecular Weight | 137.18 g/mol | ChemScene[2] |

| SMILES | NC1=NC=C(C(C)C)C=N1 | ChemScene[2] |

| Topological Polar Surface Area (TPSA) | 51.8 Ų | ChemScene[2] |

| LogP | 1.1822 | ChemScene[2] |

| Hydrogen Bond Donors | 1 | ChemScene[2] |

| Hydrogen Bond Acceptors | 3 | ChemScene[2] |

Solubility Assessment: A Multi-faceted Approach

Solubility is a critical determinant of a drug's absorption, distribution, and overall bioavailability.[1] For an amine-containing compound like this compound, solubility is intrinsically linked to pH. The pyrimidine ring nitrogens and the exocyclic amino group are basic and can be protonated in acidic media, forming more polar, water-soluble salts.[3] Therefore, a comprehensive assessment requires evaluation under various conditions.

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility represents the true equilibrium saturation point of a compound in a solvent and is the gold standard for lead optimization and formulation development.[1] The shake-flask method is the most common and reliable technique for this determination.

-

Preparation of Buffers: Prepare a series of biologically relevant aqueous buffers, such as Phosphate-Buffered Saline (PBS) at pH 7.4, and citrate or glycine-HCl buffers to achieve pH values of approximately 2, 5, and 9.

-

Sample Preparation: Add an excess of solid this compound (enough to ensure undissolved solid remains at equilibrium) to a known volume (e.g., 2 mL) of each buffer in separate glass vials.[1]

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a sufficient period to reach equilibrium. An extended period (24-48 hours) is often necessary.[4]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

-

Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Dilute the sample with the appropriate mobile phase or solvent for the chosen analytical method.

-

Quantification (HPLC-UV): Analyze the diluted samples using a calibrated High-Performance Liquid Chromatography (HPLC) method with UV detection. The concentration is determined by comparing the peak area to a standard curve of known concentrations.

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility

Kinetic solubility measures the concentration of a compound upon its addition to an aqueous buffer from a concentrated DMSO stock, reflecting the solubility of the form that precipitates most rapidly.[1] This high-throughput method is invaluable during early-stage discovery for flagging compounds with potential solubility liabilities.

Solubility in Organic Solvents

Assessing solubility in common organic solvents is crucial for preparing stock solutions for biological assays and for chemical synthesis and purification processes.

| Solvent | Predicted Solubility Behavior | Rationale |

| DMSO | High | Aprotic, highly polar solvent capable of disrupting crystal lattice forces. |

| Methanol / Ethanol | Good | Polar protic solvents that can hydrogen bond with the amine and pyrimidine nitrogens.[5] |

| Acetonitrile | Moderate | Polar aprotic solvent, generally a weaker solvent for polar compounds than alcohols. |

| Dichloromethane | Low to Moderate | Less polar; solubility will depend on the balance with the lipophilic isopropyl group. |

| Hexanes / Heptane | Very Low | Non-polar solvents are unlikely to effectively solvate the polar pyrimidine amine core.[5] |

Stability Assessment: Probing for Liabilities

Stability testing is essential to ensure a compound's integrity, safety, and efficacy over its shelf life. Forced degradation (or stress testing) is a systematic process to identify potential degradation pathways and to develop a stability-indicating analytical method.[1] The primary tool for this is an HPLC method capable of separating the parent compound from all potential degradants.

Forced Degradation Studies

The following protocols are designed to stress the compound under conditions more severe than it would typically encounter, accelerating degradation to reveal potential liabilities.

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: For each condition, mix the stock solution with the stressor solution (typically 1:1 v/v) in a sealed vial. Include a control sample (stock solution with water) for comparison.

-

Acid Hydrolysis: 0.1 M Hydrochloric Acid.

-

Base Hydrolysis: 0.1 M Sodium Hydroxide.

-

Oxidation: 3% Hydrogen Peroxide (H₂O₂).

-

-

Incubation: Place the vials in a controlled environment (e.g., 60°C water bath) for a defined period (e.g., 24 hours). A parallel set may be kept at room temperature.

-

Neutralization (for Acid/Base): After incubation, cool the samples and neutralize the acid- and base-stressed samples to prevent further degradation. (e.g., add an equimolar amount of NaOH to the acid sample and HCl to the base sample).

-

Photostability: Expose a solid sample and a solution of the compound to a calibrated light source according to ICH Q1B guidelines.

-

Thermal Stability: Store a solid sample of the compound in a controlled-temperature oven (e.g., 80°C) for an extended period (e.g., 1 week).

-

Analysis: Analyze all stressed samples, along with an unstressed control (time zero), by a stability-indicating HPLC-UV method. The goal is to achieve 5-20% degradation to ensure that major degradants are formed at detectable levels.

Caption: Workflow for Forced Degradation Analysis.

Data Interpretation and Presentation

The results of the stability studies should be summarized clearly to indicate the compound's liabilities.

| Stress Condition | Incubation Time/Temp | % Parent Remaining | % Degradation | Observations |

| 0.1 M HCl | 24h / 60°C | Number of degradant peaks | ||

| 0.1 M NaOH | 24h / 60°C | Number of degradant peaks | ||

| 3% H₂O₂ | 24h / 60°C | Number of degradant peaks | ||

| Thermal (Solid) | 1 week / 80°C | Change in appearance | ||

| Photolytic | ICH Q1B | Change in appearance |

Conclusion

This guide provides a robust framework for the comprehensive evaluation of the . A thorough understanding of its pH-dependent aqueous solubility is paramount for predicting its behavior in biological systems. Similarly, forced degradation studies are indispensable for identifying potential chemical liabilities that could compromise its development as a research tool or therapeutic agent. The protocols and logical workflows presented herein offer a scientifically rigorous and practically applicable approach for any researcher engaged in the characterization of this, or structurally similar, pyrimidine derivatives.

References

The Architectural Versatility of Substituted Pyrimidines: A Deep Dive into a Privileged Scaffold in Research and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The pyrimidine nucleus, a deceptively simple six-membered aromatic heterocycle, stands as a cornerstone in the edifice of modern medicinal chemistry and biomedical research.[1] Its fundamental role as a constituent of nucleobases—cytosine, thymine, and uracil—belies the vast therapeutic potential unlocked through strategic substitution.[1][2] This technical guide provides a comprehensive exploration of the multifaceted applications of substituted pyrimidines, moving beyond a mere catalog of uses to delve into the mechanistic rationale and experimental considerations that empower researchers to harness this "privileged structure."[3] We will traverse the landscape of oncology, virology, and central nervous system (CNS) disorders, illuminating how the adaptable pyrimidine scaffold has given rise to targeted therapies and indispensable research tools. This guide is designed to equip researchers with the foundational knowledge and practical insights necessary to innovate within this ever-expanding field.

The Pyrimidine Core: A Foundation of Biological Significance and Synthetic Tractability

The inherent biological relevance of the pyrimidine ring, integral to the structure of DNA and RNA, provides a compelling starting point for drug design.[2][4][5] This structural familiarity allows pyrimidine-based analogs to act as mimics or antagonists in a multitude of cellular processes. From a medicinal chemistry perspective, the pyrimidine scaffold is highly "tunable." The nitrogen atoms at positions 1 and 3 create a π-deficient system, influencing the molecule's electronic properties and providing key hydrogen bonding capabilities.[6] This, combined with the potential for substitution at multiple positions, allows for the fine-tuning of physiochemical properties such as solubility, lipophilicity, and metabolic stability, all critical parameters in drug development.

The synthetic accessibility of substituted pyrimidines further enhances their appeal.[3] A variety of robust and versatile synthetic methodologies have been developed, ranging from classical condensation reactions to modern catalyzed cross-coupling techniques.[7][8] This allows for the efficient generation of diverse chemical libraries, a crucial step in the early stages of drug discovery.

Substituted Pyrimidines in Oncology: A Paradigm of Targeted Therapy

The application of substituted pyrimidines in oncology has evolved from cytotoxic nucleoside analogs to highly specific enzyme inhibitors, representing a paradigm shift towards targeted cancer therapy.[3][9]

Kinase Inhibition: A Dominant Strategy

Protein kinases, often dysregulated in cancer, have emerged as prime targets for therapeutic intervention.[9] The pyrimidine scaffold has proven to be an exceptional framework for the design of potent and selective kinase inhibitors.[10] Fused pyrimidine derivatives, such as pyrazolo[3,4-d]pyrimidines and pyrido[2,3-d]pyrimidines, are particularly effective, acting as bioisosteres of the purine core of ATP and competitively binding to the kinase active site.[9][10]

A notable example is the development of inhibitors targeting the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase frequently overexpressed in various cancers.[11] Drugs like Gefitinib and Erlotinib, which feature a quinazoline (a fused pyrimidine) core, have demonstrated significant clinical efficacy in non-small cell lung cancer.[12][13] The design of these inhibitors often involves a strategic interplay of substitutions on the pyrimidine ring to optimize binding affinity and selectivity.[13]

Workflow for Screening Novel Pyrimidine Derivatives as EGFR Inhibitors

References

- 1. benchchem.com [benchchem.com]

- 2. scispace.com [scispace.com]

- 3. benchchem.com [benchchem.com]

- 4. gsconlinepress.com [gsconlinepress.com]

- 5. ijrpr.com [ijrpr.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. growingscience.com [growingscience.com]

- 9. researchgate.net [researchgate.net]

- 10. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents [mdpi.com]

- 13. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]

The 2-Aminopyrimidine Core: A Privileged Scaffold in Drug Discovery - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminopyrimidine scaffold has emerged as a cornerstone in medicinal chemistry, underpinning the development of a multitude of blockbuster drugs. Its remarkable versatility, stemming from its unique electronic properties and ability to engage in multiple hydrogen bonding patterns, has cemented its status as a "privileged scaffold." This in-depth technical guide provides a comprehensive exploration of the discovery and history of 2-aminopyrimidine compounds, from their initial synthesis in the late 19th century to their central role in modern targeted therapies. We will delve into the evolution of synthetic methodologies, providing detailed experimental protocols for both classical and contemporary approaches. Furthermore, this guide will illuminate the journey of 2-aminopyrimidine-based drugs from conceptualization to clinical application, with a focus on their mechanisms of action and the signaling pathways they modulate. Through a blend of historical context, detailed synthetic chemistry, and mechanistic insights, this guide aims to equip researchers and drug development professionals with a thorough understanding of this critical pharmacophore.

The Genesis of a Privileged Scaffold: A Historical Perspective

The story of the 2-aminopyrimidine core is not one of a single "eureka" moment but rather a gradual realization of its immense potential, evolving from a simple heterocyclic compound to a central building block in life-saving medicines.

Early Explorations and the Pinner Synthesis

The late 19th century witnessed a surge in the exploration of heterocyclic chemistry. While the parent pyrimidine ring was known, the synthesis of its 2-amino derivative was a significant step forward. The first reported synthesis of 2-aminopyrimidine is attributed to the broader explorations of heterocyclic compounds by German chemists in the late 1800s. A pivotal moment in pyrimidine chemistry was the development of the Pinner synthesis by Adolf Pinner in 1885.[1] This acid-catalyzed condensation of a nitrile with an alcohol to form an imino ester salt, which can then react with an amine to form an amidine, laid the groundwork for the synthesis of a wide array of substituted pyrimidines, including 2-aminopyrimidines.[1][2][3] The classical Pinner pyrimidine synthesis involves the condensation of 1,3-dicarbonyl compounds with amidines, providing a versatile route to this important heterocyclic system.[3]

The Dawn of a Therapeutic Revolution: The Sulfa Drugs

The therapeutic potential of the 2-aminopyrimidine core burst onto the scene with the advent of the sulfonamide "sulfa" drugs in the 1930s. These were the first broadly effective systemic antibacterial agents and marked a turning point in medicine. A key member of this class, Sulfadiazine , incorporates the 2-aminopyrimidine moiety. Its synthesis involves the condensation of 4-acetylaminobenzenesulfonyl chloride with 2-aminopyrimidine, followed by hydrolysis. The discovery of Prontosil, a precursor to the active sulfanilamide, by Gerhard Domagk in 1932, opened the floodgates for the development of a vast number of sulfa drugs, saving countless lives from bacterial infections before the widespread availability of penicillin.[4][5]

A Timeline of Innovation

The journey of 2-aminopyrimidine compounds from their initial discovery to their current prominence is marked by several key milestones:

| Era | Key Developments | Significance |

| Late 19th Century | First reported synthesis of 2-aminopyrimidine. Development of the Pinner synthesis.[1][2][3] | Foundational synthetic methods established. |

| 1930s-1940s | Discovery and widespread use of sulfonamide drugs, including Sulfadiazine. | First major therapeutic application of the 2-aminopyrimidine scaffold, revolutionizing antibacterial therapy.[4][5] |

| Mid-20th Century | Exploration of 2-aminopyrimidine derivatives for other therapeutic areas. | Broadening of the therapeutic potential beyond antimicrobials. |

| Late 20th Century | Emergence of 2-aminopyrimidines as kinase inhibitors. | Shift towards targeted therapies, particularly in oncology. |

| 2001 | FDA approval of Imatinib (Gleevec®) .[6] | A landmark moment for targeted cancer therapy, validating the 2-aminopyrimidine scaffold as a privileged core for kinase inhibitors. |

| 2015 | FDA approval of Palbociclib (Ibrance®) .[7] | Expansion of 2-aminopyrimidine-based kinase inhibitors to new targets (CDK4/6) and cancer types. |

| Present | Continued development of novel 2-aminopyrimidine derivatives for a wide range of diseases.[8][9] | Ongoing innovation and expansion of the therapeutic applications of this versatile scaffold. |

The Art of Synthesis: From Classical Methods to Modern Innovations

The ability to efficiently and diversely synthesize 2-aminopyrimidine derivatives has been a driving force behind their successful application in drug discovery. Methodologies have evolved from harsh, low-yielding reactions to sophisticated, catalytic, and environmentally friendly processes.

The Pinner Synthesis: A Foundational Approach

The Pinner synthesis remains a cornerstone for the construction of the 2-aminopyrimidine ring. It involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a guanidine derivative.

Reactants:

-

β-Ketoester (e.g., ethyl acetoacetate) (1.0 eq)

-

Guanidine hydrochloride (1.1 eq)

-

Sodium ethoxide (1.1 eq)

-

Ethanol (solvent)

Procedure:

-

Dissolve sodium metal in absolute ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide.

-

To the sodium ethoxide solution, add guanidine hydrochloride and stir until a clear solution is obtained.

-

Slowly add the β-ketoester to the reaction mixture at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., dilute HCl).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the desired 2-aminopyrimidine derivative.

Causality: The strong base (sodium ethoxide) deprotonates the guanidine hydrochloride to generate free guanidine, a potent nucleophile. The guanidine then undergoes a condensation reaction with the two carbonyl groups of the β-ketoester, followed by dehydration, to form the pyrimidine ring.

Caption: Mechanism of the Pinner Pyrimidine Synthesis.

Modern Synthetic Strategies: Efficiency and Diversity

While the Pinner synthesis is robust, modern medicinal chemistry demands more efficient, scalable, and environmentally benign methods. Recent years have seen the development of a variety of innovative approaches.

This protocol highlights a modern, environmentally friendly approach to synthesizing substituted 2-aminopyrimidines.[5][10]

Reactants:

-

2-Amino-4,6-dichloropyrimidine (3 mmol)

-

Substituted amine (e.g., aniline) (3 mmol)

-

Triethylamine (6 mmol)

Procedure:

-

Finely grind 2-amino-4,6-dichloropyrimidine, the substituted amine, and triethylamine together.

-

Heat the mixture in a solvent-free condition at 80–90 °C.

-

Monitor the reaction by TLC using a hexane and ethyl acetate solvent system.

-

After completion, add distilled water to the reaction mixture.

-

Filter the resulting precipitate and crystallize it from ethanol.

-

If no precipitate forms, remove the water under vacuum and crystallize the crude product from ethanol.

Causality: This method leverages the increased reactivity of the starting materials at elevated temperatures in the absence of a solvent, leading to a more efficient and atom-economical process. Triethylamine acts as a base to neutralize the HCl generated during the nucleophilic aromatic substitution reaction.

Modern synthetic chemistry has embraced catalysis to achieve high efficiency and selectivity. Iron-catalyzed [2+2+2] cycloaddition reactions of alkynenitriles with cyanamides have emerged as a novel route to bicyclic 2-aminopyrimidines.[11] Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are also widely used to introduce aryl or heteroaryl substituents onto the 2-amino position of the pyrimidine ring, a key step in the synthesis of many kinase inhibitors.[12]

The 2-Aminopyrimidine Scaffold in Action: A Medicinal Chemistry Perspective

The true power of the 2-aminopyrimidine core lies in its ability to serve as a versatile scaffold for the design of potent and selective drugs targeting a wide array of biological targets.

Kinase Inhibitors: The Crown Jewels of 2-Aminopyrimidine Drugs

The 2-aminopyrimidine moiety is a highly effective ATP-competitive kinase inhibitor scaffold. Its nitrogen atoms can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket, mimicking the adenine portion of ATP. This has led to the development of numerous blockbuster anticancer drugs.

Imatinib, approved by the FDA in 2001, was a revolutionary drug for the treatment of chronic myeloid leukemia (CML).[6] It selectively inhibits the Bcr-Abl tyrosine kinase, the oncogenic driver of CML.

Synthesis of Imatinib: A common synthetic route involves the condensation of N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine with 4-(4-methylpiperazinomethyl)benzoyl chloride.[13][14]

Mechanism of Action: Imatinib binds to the ATP-binding site of the Bcr-Abl kinase, stabilizing its inactive conformation and preventing the phosphorylation of downstream substrates. This blocks the signaling pathways that lead to uncontrolled cell proliferation and survival.[15][16]

Caption: Imatinib Inhibition of the BCR-ABL Signaling Pathway.[15][16][17][18]

Palbociclib, which received accelerated FDA approval in 2015, is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[7] It is used in the treatment of HR-positive, HER2-negative breast cancer.

Mechanism of Action: Palbociclib blocks the phosphorylation of the retinoblastoma (Rb) protein by CDK4/6. This prevents the cell from progressing from the G1 to the S phase of the cell cycle, thereby arresting tumor growth.[19][20][21]

Caption: Palbociclib Inhibition of the CDK4/6-Rb Pathway.[19][20][21][22][23]

Beyond Oncology: A Scaffold for Diverse Therapies

The therapeutic utility of 2-aminopyrimidines extends far beyond cancer treatment.[7][24] They have been investigated and developed as:

-

Antimicrobial Agents: Building on the legacy of the sulfa drugs, novel 2-aminopyrimidine derivatives continue to be explored for their antibacterial and antifungal properties.[7]

-

Antiviral Agents: The 2-aminopyrimidine core is present in several compounds with antiviral activity.

-

Central Nervous System (CNS) Agents: Derivatives have shown promise in treating neurological and psychiatric disorders.

-

Anti-inflammatory Agents: The scaffold has been utilized to develop inhibitors of inflammatory pathways.

Future Directions and Conclusion

The 2-aminopyrimidine scaffold has proven to be an exceptionally fruitful starting point for drug discovery. Its journey from a simple heterocyclic molecule to the core of numerous life-saving medications is a testament to the power of medicinal chemistry. The future of 2-aminopyrimidine research will likely focus on:

-

Development of More Selective Inhibitors: As our understanding of kinase biology deepens, the design of next-generation inhibitors with improved selectivity and reduced off-target effects will be a key focus.

-

Targeting New Disease Areas: The versatility of the scaffold will continue to be exploited to develop drugs for a wider range of diseases, including neurodegenerative disorders and metabolic diseases.

-

Novel Synthetic Methodologies: The development of even more efficient, sustainable, and diversity-oriented synthetic methods will accelerate the discovery of new 2-aminopyrimidine-based therapeutics.

References

- 1. Pinner reaction - Wikipedia [en.wikipedia.org]

- 2. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 3. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. drugs.com [drugs.com]

- 7. FDA Approval: Palbociclib for the Treatment of Postmenopausal Patients with Estrogen Receptor-Positive, HER2-Negative Metastatic Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The iron-catalyzed construction of 2-aminopyrimidines from alkynenitriles and cyanamides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. newdrugapprovals.org [newdrugapprovals.org]

- 15. proteopedia.org [proteopedia.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Imatinib: Basic Results | Oncohema Key [oncohemakey.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Combined CDK2 and CDK4/6 Inhibition Overcomes Palbociclib Resistance in Breast Cancer by Enhancing Senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

Spectroscopic Characterization of 5-Isopropyl-2-pyrimidinamine: A Technical Guide

Introduction

5-Isopropyl-2-pyrimidinamine is a substituted pyrimidine derivative with potential applications in medicinal chemistry and materials science. As with any novel compound, a thorough structural elucidation is paramount for its successful application and for ensuring the integrity of subsequent research. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are fundamental tools in this characterization process. This guide provides an in-depth analysis of the spectroscopic data for this compound, offering insights into the relationship between its molecular structure and its spectral features.

It is important to note that comprehensive, publicly available experimental spectra for this compound are scarce. Therefore, this guide is built upon high-quality predicted spectroscopic data, generated using advanced computational models. This approach not only provides a robust framework for the characterization of this molecule but also serves as a valuable reference for researchers working with related compounds. The methodologies for these predictions are detailed within the relevant sections.

Molecular Structure and Isomeric Considerations

Before delving into the spectroscopic data, it is essential to visualize the molecular structure of this compound. The molecule consists of a central pyrimidine ring, which is a six-membered heterocyclic aromatic ring containing two nitrogen atoms. An amino group (-NH₂) is attached at the 2-position, and an isopropyl group (-CH(CH₃)₂) is at the 5-position.

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is predicted to show distinct signals corresponding to the different types of protons in the molecule.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | Singlet | 2H | H-4, H-6 |

| ~4.9 | Broad Singlet | 2H | -NH₂ |

| ~3.0 | Septet | 1H | -CH(CH₃)₂ |

| ~1.2 | Doublet | 6H | -CH(CH₃)₂ |

Interpretation:

-

Aromatic Protons (H-4, H-6): The two protons on the pyrimidine ring are chemically equivalent and are expected to appear as a singlet at approximately 8.2 ppm. Their downfield shift is due to the deshielding effect of the aromatic ring currents and the electron-withdrawing nature of the nitrogen atoms.

-

Amino Protons (-NH₂): The protons of the amino group are expected to give a broad singlet around 4.9 ppm. The broadness of the signal is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen exchange. The chemical shift of these protons can be highly dependent on the solvent and concentration.

-

Isopropyl Methine Proton (-CH(CH₃)₂): The single proton on the methine carbon of the isopropyl group is predicted to be a septet around 3.0 ppm. This splitting pattern arises from coupling with the six equivalent protons of the two methyl groups (n+1 rule, where n=6).

-

Isopropyl Methyl Protons (-CH(CH₃)₂): The six protons of the two methyl groups of the isopropyl substituent are equivalent and are expected to appear as a doublet at approximately 1.2 ppm, due to coupling with the single methine proton.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the different carbon environments within the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~163.0 | C-2 |

| ~158.0 | C-4, C-6 |

| ~120.0 | C-5 |

| ~30.0 | -CH(CH₃)₂ |

| ~22.0 | -CH(CH₃)₂ |

Interpretation:

-

C-2: The carbon atom bearing the amino group is expected to be the most downfield signal in the aromatic region (~163.0 ppm) due to its direct attachment to two nitrogen atoms.

-

C-4 and C-6: These two equivalent carbon atoms of the pyrimidine ring are predicted to resonate at around 158.0 ppm.

-

C-5: The carbon atom substituted with the isopropyl group is expected to appear at approximately 120.0 ppm.

-

Isopropyl Methine Carbon (-CH(CH₃)₂): The methine carbon of the isopropyl group is predicted to have a chemical shift of about 30.0 ppm.

-

Isopropyl Methyl Carbons (-CH(CH₃)₂): The two equivalent methyl carbons of the isopropyl group are expected to resonate at around 22.0 ppm.

Experimental Protocol for NMR Data Acquisition (General):

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: The data should be acquired on a 400 or 500 MHz NMR spectrometer. The instrument should be properly tuned and shimmed to ensure optimal resolution.

-

¹H NMR Acquisition: A standard one-pulse sequence is typically used. Key parameters include a 30-45° pulse angle, a spectral width of approximately 12-15 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each carbon. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3500 | Medium, Sharp | N-H stretch (asymmetric and symmetric) |

| 3200-3300 | Medium, Broad | N-H stretch (hydrogen-bonded) |

| 2850-2960 | Medium | C-H stretch (aliphatic) |

| ~1640 | Strong | N-H bend (scissoring) |

| ~1580, ~1470 | Strong | C=C and C=N stretching (aromatic ring) |

| ~1380 | Medium | C-H bend (isopropyl gem-dimethyl) |

| ~1250 | Medium | C-N stretch |

Interpretation:

-

N-H Stretching: The presence of the primary amine group (-NH₂) is indicated by two sharp bands in the 3400-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. A broader band may also be observed at lower wavenumbers due to hydrogen bonding.

-

C-H Stretching: The bands in the 2850-2960 cm⁻¹ region are characteristic of the C-H stretching vibrations of the isopropyl group.

-

N-H Bending: The strong absorption around 1640 cm⁻¹ is attributed to the N-H scissoring (bending) vibration of the primary amine.

-

Aromatic Ring Vibrations: The strong absorptions at approximately 1580 cm⁻¹ and 1470 cm⁻¹ are characteristic of the C=C and C=N stretching vibrations within the pyrimidine ring.

-

C-H Bending: The band around 1380 cm⁻¹ is indicative of the gem-dimethyl group of the isopropyl substituent.

-

C-N Stretching: The absorption around 1250 cm⁻¹ is likely due to the C-N stretching vibration.

Experimental Protocol for IR Data Acquisition (General):

-

Sample Preparation: For a solid sample, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.

-

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or the ATR crystal) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum Data

| m/z | Relative Intensity | Assignment |

| 137 | High | [M]⁺ (Molecular Ion) |

| 122 | High | [M - CH₃]⁺ |

| 95 | Medium | [M - C₃H₆]⁺ |

Interpretation:

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at an m/z of 137, corresponding to the molecular weight of this compound (C₇H₁₁N₃). The presence of an odd number of nitrogen atoms is consistent with the odd nominal molecular weight, according to the nitrogen rule.

-

[M - CH₃]⁺ Fragment: A prominent peak is predicted at m/z 122, which corresponds to the loss of a methyl radical (•CH₃) from the isopropyl group. This is a common fragmentation pathway for compounds containing an isopropyl moiety.

-

[M - C₃H₆]⁺ Fragment: A peak at m/z 95 could arise from the loss of propene (C₃H₆) via a McLafferty-type rearrangement or other complex fragmentation pathways.

Figure 2: Predicted major fragmentation pathways for this compound.

Experimental Protocol for Mass Spectrometry Data Acquisition (General):

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Electron Ionization (EI) is a common technique for volatile compounds and typically provides detailed fragmentation patterns. Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds and often yields a prominent molecular ion peak.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Conclusion

This technical guide has provided a comprehensive overview of the predicted spectroscopic data for this compound. The analysis of the predicted ¹H NMR, ¹³C NMR, IR, and MS spectra offers a detailed structural characterization of the molecule. The presented data and interpretations serve as a valuable resource for researchers and scientists involved in the synthesis, characterization, and application of this and related pyrimidine derivatives. While predicted data is a powerful tool, experimental verification remains the gold standard, and it is recommended that this predicted data be used to guide the analysis of experimentally obtained spectra.

Quantum Chemical Calculations for Pyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

Pyrimidine and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Understanding their electronic structure, reactivity, and interaction with biological targets at a quantum mechanical level is paramount for rational drug design and development. This guide provides researchers, scientists, and drug development professionals with an in-depth technical overview of quantum chemical calculation methodologies applied to pyrimidine derivatives. We will delve into the theoretical underpinnings of these methods, provide practical guidance on computational workflows, and illustrate how these calculations can yield actionable insights for lead optimization and the design of novel therapeutics.

The Significance of Pyrimidines and the Role of Quantum Chemistry

The pyrimidine scaffold is a privileged structure in drug discovery, appearing in a wide array of approved drugs with diverse pharmacological activities, including antiviral, antibacterial, and anticancer agents.[2] The biological activity of these molecules is intrinsically linked to their three-dimensional structure, electron distribution, and ability to form specific interactions with protein targets.

Quantum chemical (QC) calculations offer a powerful lens to investigate these properties with high fidelity.[3][4] By solving the Schrödinger equation (or its approximations) for a given molecule, we can compute a wide range of electronic and structural properties that are often difficult or impossible to measure experimentally. These calculations are instrumental in:

-

Understanding Drug-Target Interactions: Elucidating the nature of binding forces, such as hydrogen bonds and electrostatic interactions, between a pyrimidine derivative and its protein target.[3][5]

-

Predicting Reactivity and Metabolism: Identifying sites susceptible to nucleophilic or electrophilic attack, providing insights into potential metabolic pathways.

-

Interpreting Spectroscopic Data: Assisting in the assignment of experimental spectra (e.g., NMR, UV-Vis) to specific molecular structures and electronic transitions.[3]

-

Guiding Molecular Design: Optimizing drug potency, selectivity, and pharmacokinetic properties by systematically modifying the electronic characteristics of a lead compound.[3]

This guide will focus on the practical application of these methods, providing a framework for their integration into modern drug discovery pipelines.

Foundational Concepts in Quantum Chemical Calculations

At the heart of quantum chemistry are two primary theoretical frameworks: ab initio methods and Density Functional Theory (DFT).

Ab Initio Methods: The Hartree-Fock Approach

Ab initio (from first principles) methods aim to solve the electronic Schrödinger equation without empirical parameters. The foundational ab initio method is the Hartree-Fock (HF) approximation.[6][7] In HF theory, each electron is treated as moving in the average field of all other electrons, neglecting instantaneous electron-electron correlation. While computationally efficient for its time, the neglect of electron correlation can limit its accuracy for many systems.[8] However, HF calculations can still be valuable for obtaining initial geometries and as a starting point for more advanced methods.[6]

Density Functional Theory (DFT): A Pragmatic Powerhouse

Density Functional Theory (DFT) has become the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost.[9] DFT is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are uniquely determined by its electron density.

The practical application of DFT relies on the Kohn-Sham equations, which introduce a fictitious system of non-interacting electrons that generate the same electron density as the real system. The complexity of electron exchange and correlation is encapsulated in the exchange-correlation functional . The choice of this functional is critical and dictates the accuracy of the calculation.

The Computational Workflow: A Step-by-Step Guide

A typical quantum chemical calculation workflow for a pyrimidine derivative involves several key steps, from building the initial molecular structure to analyzing the final results.

Caption: A generalized workflow for quantum chemical calculations.

Step 1: Building the Initial Molecular Structure

The starting point for any calculation is the three-dimensional coordinates of the pyrimidine derivative. This can be done using molecular building software (e.g., ChemDraw, Avogadro) and saving the structure in a suitable format (e.g., .mol, .xyz).

Step 2: Geometry Optimization

The initial structure is an approximation. Geometry optimization is the process of finding the lowest energy conformation of the molecule.[9] This is an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted until a stationary point on the potential energy surface is reached.

Causality Behind Experimental Choices:

-

Why optimize? An accurate geometry is crucial as all subsequent calculated properties are dependent on it. Using an unoptimized structure can lead to significant errors.

-

Choice of Method: For initial optimizations, a less computationally demanding method like a smaller basis set DFT calculation (e.g., B3LYP/6-31G*) is often sufficient.[8] For final, high-accuracy geometries, a more robust method is recommended.

Step 3: Frequency Calculation

After optimization, a frequency calculation should be performed on the optimized geometry. This serves two critical purposes:

-

Verification of the Minimum: A true energy minimum will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state) rather than a stable structure.

-

Thermodynamic Properties: The vibrational frequencies are used to calculate thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

Step 4: Single-Point Energy Calculation

With a validated optimized geometry, a single-point energy calculation can be performed. This is a non-iterative calculation of the electronic energy for a fixed nuclear geometry. It is common practice to use a more computationally expensive and accurate method (e.g., a larger basis set or a more sophisticated DFT functional) for the single-point energy calculation to obtain a more reliable energy value.[8]

Step 5: Property Calculation and Analysis

Once the calculation is complete, the resulting wavefunction or electron density can be used to compute a variety of molecular properties. This is where the key chemical insights are derived.

Key Computational Parameters: A Practical Guide

The accuracy and computational cost of a quantum chemical calculation are determined by the choice of the theoretical method, the basis set, and the treatment of the solvent environment.

Choosing the Right DFT Functional

The selection of the exchange-correlation functional is a critical decision in DFT calculations. For organic molecules like pyrimidine derivatives, several functionals have proven to be reliable:

| Functional Family | Examples | Strengths | Considerations |

| Hybrid GGA | B3LYP | A good general-purpose functional with a long track record of success for organic molecules.[8] | May not be as accurate for systems with significant non-covalent interactions. |

| Meta-GGA | M06-2X | Generally provides good accuracy for thermochemistry and non-covalent interactions.[8] | Can be more computationally expensive than B3LYP. |

| Range-Separated | ωB97X-D | Includes empirical dispersion corrections, making it suitable for studying systems where van der Waals interactions are important.[8] | The empirical nature of the dispersion correction may not be universally applicable. |

The Importance of the Basis Set

A basis set is a set of mathematical functions used to construct the molecular orbitals.[10][11] Larger basis sets provide a more accurate representation of the orbitals but at a higher computational cost.[10]

Caption: A simplified hierarchy of common basis sets.

-

Pople-style basis sets (e.g., 6-31G, 6-311G): These are widely used for calculations on organic molecules.[12] The numbers indicate the number of Gaussian functions used to describe the core and valence orbitals. The addition of polarization functions (e.g., (d,p)) and diffuse functions (e.g., + or ++) allows for a more flexible description of the electron density, which is important for describing polar molecules and anions.

-

Correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ): These basis sets are designed to systematically converge towards the complete basis set limit, making them ideal for high-accuracy calculations.[11]

Protocol for Basis Set Selection:

-

Initial Geometry Optimizations: A smaller, less computationally expensive basis set like 6-31G(d) is often sufficient.

-

Final Geometries and Properties: For more accurate results, a larger basis set such as 6-311+G(d,p) or cc-pVTZ is recommended.[12]

Modeling the Solvent Environment

Most biological processes occur in an aqueous environment. Therefore, it is crucial to account for the effects of the solvent in the calculations.

-

Explicit Solvent Models: In this approach, individual solvent molecules are included in the calculation.[13] While this provides the most detailed description of solute-solvent interactions, it is computationally very expensive.[14][15]

-

Implicit Solvent Models (Continuum Models): These models treat the solvent as a continuous medium with a given dielectric constant.[14][15][16] This is a computationally efficient way to capture the bulk effects of the solvent.[14] Common implicit solvent models include:

-

Polarizable Continuum Model (PCM): A widely used and versatile model.[14][17]

-

COSMO (Conductor-like Screening Model): Another popular and robust implicit solvent model.[14]

-

SMD (Solvation Model based on Density): A universal solvation model that has been parameterized for a wide range of solvents.[14]

-

Self-Validating System: To ensure the reliability of solvation energy calculations, it is advisable to compare the results obtained from at least two different implicit solvent models. Consistent results across different models increase the trustworthiness of the predictions.

Extracting Chemical Insights: Key Analyses for Pyrimidine Derivatives

The true value of quantum chemical calculations lies in the chemical insights that can be extracted from the results. For pyrimidine derivatives, several types of analyses are particularly informative.

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactivity.

-

HOMO: Represents the ability of a molecule to donate electrons. Regions of high HOMO density are susceptible to electrophilic attack.

-

LUMO: Represents the ability of a molecule to accept electrons. Regions of high LUMO density are susceptible to nucleophilic attack.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A smaller gap generally indicates a more reactive molecule.

Application to Pyrimidine Derivatives: FMO analysis can be used to predict the most likely sites of metabolism for a pyrimidine-based drug candidate. For example, atoms with a high contribution to the HOMO may be susceptible to oxidative metabolism.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a map of the electrostatic potential on the electron density surface of a molecule.[18] It provides a visual representation of the charge distribution and is invaluable for understanding non-covalent interactions.

-

Negative MEP (Red/Yellow): Regions of high electron density, attractive to electrophiles.

-

Positive MEP (Blue): Regions of low electron density, attractive to nucleophiles.

Application to Pyrimidine Derivatives: MEP maps can be used to identify the hydrogen bond donor and acceptor sites on a pyrimidine derivative, which is crucial for understanding its binding to a protein target.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs.[19][20] NBO analysis can be used to:

-

Calculate Atomic Charges: Provides a more chemically intuitive picture of the charge distribution than other methods.[20]

-

Analyze Hyperconjugative Interactions: Quantifies the stabilizing interactions between occupied and unoccupied orbitals, which can influence molecular conformation and reactivity.

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density.[18] QTAIM analysis can be used to characterize the nature of chemical bonds and non-covalent interactions, such as hydrogen bonds and van der Waals interactions.

Application in Drug Discovery: A Case Study with Molecular Docking

Quantum chemical calculations are often used in conjunction with other computational methods, such as molecular docking , to predict the binding of a ligand to a protein.[1][21][22]

Experimental Protocol: Molecular Docking of a Pyrimidine Derivative

-

Ligand Preparation:

-

Draw the 2D structure of the pyrimidine derivative using software like ChemDraw.

-

Generate the 3D coordinates and perform an initial energy minimization.

-

Perform a full geometry optimization using DFT (e.g., B3LYP/6-31G*) to obtain an accurate 3D structure.

-

Calculate partial atomic charges using a method like NBO analysis.

-

-

Protein Preparation:

-

Docking Simulation:

-

Define the binding site on the protein, typically based on the location of the co-crystallized ligand or predicted binding pockets.

-

Use a docking program (e.g., AutoDock, Glide) to systematically search for the optimal binding pose of the pyrimidine derivative within the defined binding site.[1]

-

The docking algorithm will generate a series of possible binding poses and score them based on a scoring function that estimates the binding affinity.

-

-

Analysis of Results:

-

Analyze the top-scoring docking poses to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the pyrimidine derivative and the protein.

-

Use the insights from the docking study to propose modifications to the pyrimidine structure that could enhance binding affinity or selectivity.

-

Caption: A workflow integrating quantum chemical calculations with molecular docking.

Trustworthiness of the Protocol: The inclusion of a DFT-optimized ligand structure with accurate partial charges significantly improves the reliability of the docking results compared to using a simple energy-minimized structure. This is because the electrostatic interactions, which are a major component of the docking score, are more accurately represented.

Conclusion and Future Perspectives

Quantum chemical calculations provide an indispensable toolkit for the modern drug discovery professional working with pyrimidine derivatives. From elucidating fundamental electronic properties to guiding lead optimization, these methods offer a rational and data-driven approach to molecular design. As computational power continues to increase and theoretical methods become more sophisticated, the predictive power of quantum chemistry in drug discovery is poised to grow even further, accelerating the development of novel and more effective pyrimidine-based therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review [ouci.dntb.gov.ua]

- 3. rroij.com [rroij.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. quantumgrad.com [quantumgrad.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]

- 9. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 8.1 Introduction to Basis Sets⣠Chapter 8 Basis Sets and Effective Core Potentials ⣠Q-Chem 5.3 Userâs Manual [manual.q-chem.com]

- 11. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]